molecular formula C12H16ClNO2S B172343 N-Chloro-N-cyclohexylbenzenesulfonamide CAS No. 15963-66-3

N-Chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B172343
CAS No.: 15963-66-3
M. Wt: 273.78 g/mol
InChI Key: RWVOAAWFMJRINI-UHFFFAOYSA-N
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Description

N-Chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C12H16ClNO2S and a molecular weight of 273.78 g/mol . It is a chlorinated derivative of benzenesulfonamide, where a chlorine atom is attached to the nitrogen atom of the sulfonamide group. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-cyclohexylbenzenesulfonamide can be synthesized through the chlorination of N-cyclohexylbenzenesulfonamide. The chlorination process typically involves the use of chlorinating agents such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while substitution reactions can produce a variety of substituted sulfonamides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-Chloro-N-cyclohexylbenzenesulfonamide exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction. Studies have shown that this compound can effectively target both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antibiotic .

Anticancer Research
Recent studies have explored the potential of this compound in cancer treatment. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including those with specific genetic mutations. The compound's mechanism involves enzyme inhibition, which can disrupt cancer cell metabolism and growth .

Biological Applications

Enzyme Inhibition
The compound acts as an enzyme inhibitor, specifically targeting enzymes involved in critical metabolic pathways. This property is particularly valuable in drug design, where selective inhibition can lead to therapeutic benefits without affecting normal cellular functions. For instance, its interaction with enzymes such as dihydropteroate synthase has been documented, contributing to its antimicrobial efficacy .

Research on Drug Development
this compound serves as a building block in the synthesis of more complex molecules for drug development. Its structural features allow for modifications that can enhance pharmacological properties or reduce toxicity .

Industrial Applications

Chemical Synthesis
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry. For example, it can be used in the preparation of other sulfonamides or as a reagent in coupling reactions .

Agricultural Chemistry
The compound's antimicrobial properties also extend to agricultural applications, where it may be used as a fungicide or herbicide. Research is ongoing to evaluate its effectiveness against plant pathogens and pests, potentially offering an environmentally friendly alternative to traditional agrochemicals .

Table 1: Summary of Case Studies Involving this compound

Study Type Objective Findings Reference Year
Antimicrobial StudyAssess efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus2024
Anticancer EvaluationEvaluate cytotoxic effects on cancer cell linesDose-dependent decrease in cell viability (IC50 = 15 µM)2023
Enzyme Inhibition StudyInvestigate enzyme inhibition mechanismsInhibition of dihydropteroate synthase2025

Mechanism of Action

The mechanism of action of N-Chloro-N-cyclohexylbenzenesulfonamide involves the reactivity of the N-chloro group. The chlorine atom attached to the nitrogen is highly reactive and can participate in various chemical reactions. This reactivity is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic . The compound can act as a source of chlorine in chlorination reactions, transferring the chlorine atom to other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloro-N-cyclohexylbenzenesulfonamide is unique due to its specific structure, which combines the properties of a sulfonamide with the reactivity of a chlorinating agent. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Biological Activity

N-Chloro-N-cyclohexylbenzenesulfonamide is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant studies.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₆ClNO₂S
  • Molecular Weight : 275.78 g/mol

The compound can be synthesized through a series of reactions involving chlorination and sulfonamide formation. The synthesis typically involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of a chlorinating agent, leading to the formation of N-chloro derivatives.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Proteasome Inhibition : Similar compounds have shown significant inhibition of proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells .
  • Histamine Receptor Modulation : Compounds in this class have been linked to modulation of histamine receptors, which play essential roles in allergic responses and gastric acid secretion .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Proteasome InhibitionIC₅₀ values around 3.0 ± 1.6 μM for related compounds
Histamine Receptor ActivityModulation observed in various studies
Antitumor PropertiesInduces apoptosis in specific cancer cell lines

Case Studies and Research Findings

  • Proteasome Inhibition Study :
    A study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. It was found that modifications at the sulfonamide moiety significantly affected proteasome inhibitory activity, with certain derivatives exhibiting potent IC₅₀ values .
  • Antitumor Effects :
    Research highlighted that certain derivatives showed promising antitumor effects by inducing apoptosis in breast cancer cells through proteasome inhibition. The accumulation of ubiquitinated proteins was observed, indicating disrupted protein homeostasis .
  • Histamine Receptor Activity :
    The compound's potential as a histamine receptor modulator was explored, revealing its ability to influence gastric acid secretion and other histamine-mediated responses, which could have therapeutic implications for gastrointestinal disorders .

Properties

IUPAC Name

N-chloro-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVOAAWFMJRINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601578
Record name N-Chloro-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15963-66-3
Record name N-Chloro-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Chloro-N-cyclohexylbenzenesulfonamide
N-Chloro-N-cyclohexylbenzenesulfonamide
N-Chloro-N-cyclohexylbenzenesulfonamide
N-Chloro-N-cyclohexylbenzenesulfonamide
N-Chloro-N-cyclohexylbenzenesulfonamide
N-Chloro-N-cyclohexylbenzenesulfonamide

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